![molecular formula C15H14FN5O B5534721 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol is a compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol typically involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction can be carried out under various conditions, including the use of α-bromoacetophenone and ethyl bromoacetate, which yield derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has various applications across multiple disciplines:
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key apoptotic markers. For instance, studies on MCF7 breast cancer cells demonstrated increased levels of pro-apoptotic proteins upon treatment with the compound.
- Antiviral Properties: Investigations into its ability to inhibit viral replication have shown promise, suggesting potential therapeutic applications in treating viral infections.
2. Biological Research:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could lead to significant advancements in drug development targeting various diseases.
- Inflammation Modulation: In vivo studies have indicated that the compound can reduce inflammatory markers in animal models, highlighting its potential for treating inflammatory diseases.
3. Material Science:
- Development of New Materials: The unique chemical structure allows for the exploration of new materials with specific properties, such as polymers and coatings, which can be tailored for industrial applications.
Case Studies and Research Findings
Anticancer Efficacy: A study on the MCF7 breast cancer cell line indicated that treatment with this compound led to increased pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting a shift towards apoptosis induction.
Antimicrobial Activity: Comparative analyses revealed that this compound was one of the most potent against gram-positive bacteria among various imidazole derivatives, indicating its potential as a new antimicrobial agent.
Inflammation Modulation: In vivo studies demonstrated that administration of this compound reduced inflammatory markers in animal models subjected to induced inflammation, suggesting therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,4-diphenyl-1H-imidazole-2-amine
- 2-amino-1-phenylimidazolidin-4-one
- 4,6-dimethylpyrimidin-2-amine
Uniqueness
What sets 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the fluorophenyl and imidazole groups enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following details:
Property | Description |
---|---|
Molecular Formula | C14H15FN4O |
Molecular Weight | 270.30 g/mol |
IUPAC Name | This compound |
InChI Key | ZGJXKJZQZQKQPD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized to function as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. Specifically, the imidazole ring may facilitate interactions with enzymes such as kinases or phosphatases that are crucial in signaling pathways.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study found that the compound inhibited tumor growth in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo studies in tumor-bearing mice showed a marked suppression of tumor growth when treated with this compound .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It displayed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.015 mg/mL against Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The inhibition rates were significant at concentrations around 10 μM.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins . This suggests a shift towards apoptosis induction.
- Antimicrobial Activity : In a comparative analysis of various derivatives of imidazole compounds, this specific compound was found to be one of the most potent against gram-positive bacteria, highlighting its potential for developing new antimicrobial agents .
- Inflammation Modulation : In vivo studies showed that administration of the compound resulted in reduced inflammatory markers in animal models subjected to induced inflammation, indicating its therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-fluorophenyl)imidazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-9-7-10(2)19-14(18-9)20-15-17-8-13(22)21(15)12-5-3-11(16)4-6-12/h3-8,22H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZURIWWQDJNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC=C(C=C3)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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